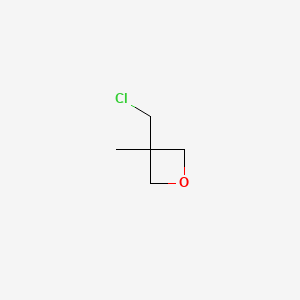

3-(Chloromethyl)-3-methyloxetane

Beschreibung

Introduction to 3-(Chloromethyl)-3-methyloxetane

This compound stands as a distinctive heterocyclic organic compound that belongs to the broader class of oxetane derivatives. The compound features a four-membered saturated ring system containing one oxygen atom and three carbon atoms, with specific substitution patterns that confer unique chemical properties. This particular oxetane derivative is characterized by the presence of two different substituents attached to the same carbon atom within the ring structure, specifically a methyl group and a chloromethyl group at the 3-position.

The compound has been extensively studied and characterized through various analytical techniques, with comprehensive documentation available in major chemical databases and literature sources. Its synthesis and characterization have been reported in multiple peer-reviewed publications, establishing it as a well-known entity within the heterocyclic chemistry community. The molecular structure exhibits specific geometric arrangements that influence its physical properties and potential reactivity patterns, making it a subject of continued scientific interest.

Research into this compound has revealed important insights into the conformational behavior of substituted oxetanes, particularly those bearing halogenated substituents. The presence of the chloromethyl group introduces specific steric and electronic effects that distinguish this compound from simpler oxetane derivatives. These structural features have implications for understanding the broader chemistry of four-membered heterocyclic systems and their applications in synthetic methodology.

Chemical Identity and Nomenclature

The systematic nomenclature and identification of this compound follows established International Union of Pure and Applied Chemistry guidelines and chemical database protocols. The compound possesses multiple valid names and synonyms that reflect different naming conventions and historical usage patterns within the chemical literature. These various nomenclatural forms provide comprehensive identification pathways for researchers and database searches, ensuring accurate compound identification across different chemical information systems.

The Chemical Abstracts Service Registry Number for this compound is 822-48-0, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was assigned through the Chemical Abstracts Service registration system and provides an unambiguous reference that remains constant regardless of nomenclatural variations or synonym usage.

The European Community number for this compound is 679-631-4, which facilitates identification and regulatory compliance within European Union chemical legislation and trade systems. This identifier is particularly important for commercial activities and regulatory reporting within European markets, ensuring proper classification and handling according to European chemical regulations.

The Unique Ingredient Identifier assigned by the United States Food and Drug Administration databases is DTXSID80231618, which links the compound to toxicological and environmental fate databases. This identifier system provides connections to safety and environmental data that may be relevant for regulatory assessments and risk evaluations.

Additional regulatory identifiers include the Nikkaji Number J3.360.942F, which serves identification purposes within Japanese chemical databases and regulatory systems. The Wikidata identifier Q83112557 provides linkage to open chemical information platforms and enhances data interoperability across different information systems.

| Identifier Type | Number/Code | Issuing Authority |

|---|---|---|

| Chemical Abstracts Service Registry | 822-48-0 | Chemical Abstracts Service |

| European Community Number | 679-631-4 | European Chemical Agency |

| Unique Ingredient Identifier | DTXSID80231618 | United States Food and Drug Administration |

| Nikkaji Number | J3.360.942F | Japan Science and Technology Agency |

| Wikidata | Q83112557 | Wikimedia Foundation |

Structural Characteristics

The molecular structure of this compound exhibits distinctive geometric and electronic features that arise from the combination of the four-membered oxetane ring system and the specific substitution pattern. The structural analysis reveals important information about bond lengths, bond angles, and spatial arrangements that influence the compound's physical and chemical properties. These structural characteristics have been determined through various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and computational modeling studies.

The ring strain inherent in four-membered heterocyclic systems, combined with the steric effects of the substituents, creates a unique three-dimensional molecular architecture. The presence of both a methyl group and a chloromethyl group at the same carbon atom introduces specific conformational preferences and electronic effects that distinguish this compound from other oxetane derivatives. Understanding these structural features is essential for predicting reactivity patterns and potential applications in synthetic chemistry.

Molecular Formula (C₅H₉ClO) and Weight (120.58 g/mol)

The molecular formula of this compound is C₅H₉ClO, indicating the presence of five carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom within the molecular structure. This elemental composition reflects the substitution pattern where the oxetane ring contributes four atoms (three carbon and one oxygen), while the substituents contribute the additional carbon, chlorine, and hydrogen atoms.

The molecular weight of the compound is precisely 120.58 grams per mole, as calculated from the atomic masses of the constituent elements. This molecular weight value is consistent across multiple database sources and has been confirmed through mass spectrometric analysis. The monoisotopic mass, which considers only the most abundant isotopes of each element, is 120.034193 daltons.

The molecular formula provides important insights into the degree of unsaturation and the potential for specific chemical transformations. With one ring and no additional unsaturation beyond the ether functionality, the compound exhibits a degree of unsaturation of one, which is entirely accounted for by the four-membered ring structure. This information is valuable for understanding the compound's stability and reactivity profile.

| Molecular Parameter | Value | Units |

|---|---|---|

| Molecular Formula | C₅H₉ClO | - |

| Molecular Weight | 120.58 | g/mol |

| Monoisotopic Mass | 120.034193 | daltons |

| Carbon Count | 5 | atoms |

| Hydrogen Count | 9 | atoms |

| Chlorine Count | 1 | atoms |

| Oxygen Count | 1 | atoms |

| Degree of Unsaturation | 1 | - |

Physical property measurements have provided additional characterization data that complement the molecular formula information. The compound exists as a colorless to almost colorless clear liquid at room temperature, with a boiling point of 88°C at 97.5 millimeters of mercury pressure. The density has been measured as 1.10 grams per cubic centimeter at 20°C, and the refractive index is 1.45.

Three-Dimensional Conformational Analysis

The three-dimensional molecular structure of this compound exhibits specific conformational characteristics that arise from the geometric constraints of the four-membered ring system and the steric interactions between the substituents. The oxetane ring adopts a puckered conformation rather than a planar arrangement, which minimizes angle strain while managing torsional strain effects. This puckering is a common feature of four-membered ring systems that helps to relieve some of the inherent ring strain.

The substitution pattern at the 3-position creates a quaternary carbon center that bears both a methyl group and a chloromethyl group. The spatial arrangement of these substituents is influenced by steric repulsion effects and electronic interactions with the ring oxygen atom. Computational studies suggest that the chloromethyl group preferentially adopts conformations that minimize steric clashes with the ring structure while optimizing orbital overlap patterns.

The bond angles within the oxetane ring deviate significantly from the tetrahedral angle of 109.5 degrees, with ring angles compressed to approximately 90 degrees due to the geometric constraints of the four-membered ring. This angle strain contributes to the overall energy of the molecule and influences its reactivity profile. The carbon-oxygen bond lengths within the ring are typical of ether linkages but may show slight variations due to ring strain effects.

The conformational preferences of the chloromethyl substituent involve rotation around the carbon-carbon bond connecting it to the ring. This rotation is influenced by steric interactions with both the methyl group and the ring system, leading to preferred conformational states that minimize energy. Nuclear magnetic resonance studies have provided experimental evidence for the conformational behavior of this substituent group.

| Structural Feature | Characteristic | Impact |

|---|---|---|

| Ring Geometry | Puckered four-membered ring | Minimizes angle strain |

| Bond Angles | Approximately 90° in ring | Creates ring strain |

| Quaternary Carbon | Substituted at position 3 | Steric crowding effects |

| Substituent Orientation | Optimized for minimal steric clash | Influences reactivity |

| Conformational Flexibility | Limited due to ring constraints | Affects molecular dynamics |

The overall molecular shape and electronic distribution have been characterized through computational modeling studies that provide detailed insights into the three-dimensional structure. These studies reveal that the compound adopts a compact molecular geometry with the substituents positioned to minimize unfavorable interactions. The electronic structure shows typical characteristics of substituted ethers, with the oxygen atom serving as the primary site of electron density concentration within the ring system.

Eigenschaften

IUPAC Name |

3-(chloromethyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZYEFODKAZWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231618 | |

| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-48-0 | |

| Record name | 3-Chloromethyl-3-methyloxacyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Chloromethyl)-3-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Intramolecular Cyclization of Dibromoacetate Precursors

- The synthesis often starts from a precursor such as 3-(dibromoacetate)-3-methyloxetane derivative.

- This dibromoacetate undergoes intramolecular cyclization to form the oxetane ring.

- The cyclization is catalyzed by a phase transfer catalyst (PTC), typically a quaternary ammonium salt.

- Sodium hydroxide (NaOH) is used as the base in a solvent such as carbon tetrachloride (CCl4) or n-butyl chloride under reflux conditions (70–80 °C).

- The PTC concentration is optimized around 0.5% wt/wt relative to the dibromoacetate.

- This method yields 3-bromomethyl-3-methyloxetane, which can be converted to the chloromethyl derivative by halogen exchange or direct substitution reactions.

Reaction conditions and yields:

| Parameter | Range/Value | Notes |

|---|---|---|

| Base | NaOH | Aqueous solution |

| Solvent | CCl4 or n-butyl chloride | Reflux conditions |

| Temperature | 70–80 °C | Reflux temperature |

| PTC concentration | 0.1–2.0% wt/wt (preferably 0.5%) | Quaternary ammonium salts |

| Yield (cyclization) | 12–60% (prior art), improved up to 80–90% | Improved by phase transfer catalysis |

Halogen Exchange and Direct Substitution

- After obtaining 3-bromomethyl-3-methyloxetane, halogen exchange with chloride sources (e.g., sodium chloride or other chlorinating agents) can yield 3-(chloromethyl)-3-methyloxetane.

- Alternatively, direct substitution of hydroxy or tosylate derivatives with chloride nucleophiles under phase transfer catalysis conditions can be employed.

- Reaction temperatures for substitution range from 25 °C to 150 °C, with optimal conditions around 75–85 °C to balance reaction rate and side reactions such as hydrolysis.

Solvent-Free Phase Transfer Catalysis for Azide Substitution (Related Process)

- Although focusing on azide substitution, the process demonstrates the efficiency of phase transfer catalysis in solvent-free or aqueous systems.

- For example, this compound can be converted to azidomethyl derivatives using aqueous sodium azide and PTC at 90–105 °C with high yields (up to 97%).

- This highlights the utility of PTC in halogen-substituted oxetane chemistry, which can be extrapolated to chloromethyl oxetane preparation steps.

Summary of Preparation Methodologies

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1. Formation of dibromoacetate precursor | Starting from TME (trimethylene ether) and diethyl carbonate | Cyclic carbonate intermediate | Precursor for cyclization |

| 2. Intramolecular cyclization | NaOH, PTC, CCl4 or n-butyl chloride, reflux (70–80 °C) | 3-bromomethyl-3-methyloxetane, 80–90% yield | Phase transfer catalysis critical to high yield |

| 3. Halogen exchange/substitution | Chloride source, PTC, aqueous or solvent medium, 75–85 °C | This compound | Controlled temperature avoids hydrolysis |

| 4. Purification | Separation, distillation, alumina filtration | >99% purity | Polymer-grade product |

Research Findings and Notes

- The use of phase transfer catalysts is essential for efficient cyclization and substitution reactions in the preparation of this compound.

- Solvent choice and reaction temperature critically influence yield and purity by suppressing side reactions such as olefin formation and hydrolysis.

- The process avoids organic solvents in some steps, improving environmental and safety profiles.

- High purity (>99%) and high isolated yields (80–90%) are achievable, making the compound suitable for polymerization and further chemical transformations.

- Attempts without PTC or under non-optimized conditions lead to low yields (12–60%) and significant by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-3-methyloxetane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted oxetanes.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in 3-methyloxetane.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted oxetanes with various functional groups depending on the nucleophile used.

Oxidation: Oxetane derivatives with aldehyde or carboxylic acid functional groups.

Reduction: 3-Methyloxetane as the primary product.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

3-(Chloromethyl)-3-methyloxetane serves as a crucial intermediate in pharmaceutical synthesis. Its unique structure allows for the formation of complex molecules, which are essential in drug development. For instance, it has been utilized in the synthesis of various bioactive compounds, enhancing the efficiency of drug discovery processes.

Case Study: Synthesis of Bioactive Compounds

A notable study highlighted the use of this compound in synthesizing novel antitumor agents. The compound was incorporated into a multi-step reaction sequence that yielded high-purity products with significant biological activity.

Polymer Chemistry

In polymer chemistry, this compound is employed to produce specialty polymers with enhanced properties such as durability and chemical resistance. It participates in cationic polymerization processes, leading to the formation of advanced materials suitable for various applications.

This compound is also significant in the formulation of agrochemicals, including pesticides and herbicides. Its reactivity allows for the development of effective agricultural chemicals that improve crop yield and pest management.

Case Study: Development of Pesticide Formulations

Research demonstrated that incorporating this compound into pesticide formulations enhanced their efficacy against specific pests while minimizing environmental impact.

Research in Organic Chemistry

As a key reagent, this compound facilitates numerous organic synthesis reactions. It enables chemists to explore new synthetic pathways and develop innovative compounds with desired functionalities.

Example Reaction: Synthesis Pathway

A documented reaction involved the use of this compound in a multi-component synthesis leading to complex heterocycles, showcasing its utility in organic transformations.

Material Science

In material science, this compound contributes to the development of advanced materials such as coatings and adhesives. Its chemical characteristics are tailored to enhance performance in demanding applications.

Case Study: Coating Applications

A study investigated the use of this compound in formulating high-performance coatings that exhibit superior adhesion and resistance to environmental degradation.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-3-methyloxetane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon bearing the chlorine atom, leading to the formation of new chemical bonds. The oxetane ring provides structural rigidity, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxetane Derivatives

Structural and Functional Group Comparisons

Halogen-Substituted Oxetanes

- 3-(Bromomethyl)-3-methyloxetane (CAS MFCD02684290): Molecular formula: C₅H₉BrO (MW: 165.03 g/mol). The bromine atom increases molecular weight compared to the chloro analog. Bromine’s superior leaving-group ability enhances reactivity in nucleophilic substitutions, making this compound useful in pharmaceutical intermediates . No explicit boiling point data is provided, but bromine’s higher atomic mass suggests a higher boiling point than 3-(chloromethyl)-3-methyloxetane.

- 3,3-Bis(chloromethyl)oxetane: Contains two chloromethyl groups, enabling bifunctional reactivity. This compound is employed in crosslinked polymer networks, contrasting with the monofunctional modification capability of this compound .

Hydroxyl-Substituted Oxetanes

- 3-Ethyl-3-hydroxymethyloxetane :

Alkoxy-Substituted Oxetanes

Physical and Chemical Property Comparison

Biologische Aktivität

3-(Chloromethyl)-3-methyloxetane, a compound with the CAS number 822-48-0, is a member of the oxetane family, which is characterized by a four-membered cyclic ether structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The chloromethyl group is known to facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids.

Key Mechanisms:

- Alkylation: The chloromethyl group can alkylate nucleophilic sites on proteins and nucleic acids, altering their function.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that oxetanes can disrupt bacterial cell membranes or inhibit essential metabolic processes in pathogens.

| Study | Pathogen | Activity | Reference |

|---|---|---|---|

| Study A | E. coli | Inhibition of growth at 50 µg/mL | |

| Study B | S. aureus | Minimum inhibitory concentration (MIC) of 25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted its potential as a lead compound for the development of new antimicrobial agents.

Case Study 2: Anticancer Research

A recent investigation evaluated the effects of this compound on breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential utility in cancer therapeutics.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary toxicity studies indicate that it is harmful if ingested and poses flammability risks.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H226 | Flammable liquid and vapor |

Q & A

Basic: How can the synthesis of 3-(chloromethyl)-3-methyloxetane derivatives be optimized for high-purity yields?

The synthesis of derivatives like 3-(bromomethyl)-3-methyloxetane can be optimized using alkylation reactions under mild conditions. For example, sodium hydride in DMF at 40°C facilitates alkylation with triazole derivatives, achieving yields >98% . Purity (>96%) is confirmed via GC analysis, as noted in commercial synthesis protocols . Key parameters include solvent choice (DMF for high polarity), temperature control to minimize side reactions, and purification via column chromatography.

Basic: What characterization methods are critical for confirming the structural integrity of this compound-based polymers?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming copolymer microstructures. For instance, H and C NMR can resolve the reactivity ratios of oxetane monomers during copolymerization, as demonstrated in studies of 3,3-dimethyloxetane copolymers . Gel Permeation Chromatography (GPC) is used to determine molecular weight distributions in polyoxetanes, such as Poly[3-(carbazol-9-ylmethyl)-3-methyloxetane], which has a reported .

Advanced: How do reactivity ratios influence the copolymerization of this compound with other oxetane monomers?

Reactivity ratios (, ) dictate copolymer composition and sequence distribution. In copolymerizations involving 3,3-dimethyloxetane, the Mayo-Lewis equation is applied to calculate these ratios from monomer feed ratios and copolymer composition data. For example, studies show that this compound exhibits distinct reactivity due to steric and electronic effects from the chloromethyl group, leading to non-random copolymer sequences . Microstructural analysis via NMR is critical for validating these parameters .

Advanced: What role does this compound play in the development of energetic polymers?

The chloromethyl group enables functionalization into energetic precursors. For instance, 3-(nitratomethyl)-3-methyloxetane (NIMMO), derived from hydroxymethyl-oxetane via nitration with dinitrogen pentoxide, serves as a precursor for energetic binders in propellants. Reaction time and stoichiometry (e.g., 2.46 equivalents of dinitrogen pentoxide) are critical to avoid over-nitration and ensure stability .

Advanced: How can this compound enhance the antimicrobial properties of polymeric materials?

Quaternary ammonium-functionalized copolyoxetanes derived from this compound exhibit antimicrobial activity. For example, cationic ring-opening copolymerization with PEG-like monomers produces amphiphilic polymers that disrupt microbial membranes. The chloromethyl group is quaternized post-polymerization to introduce cationic charges, which are key to biocidal efficacy. Studies report such polymers show >90% inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .

Advanced: What challenges arise in using this compound as an additive in conductive polymer films?

When incorporated into PEDOT:PSS films, this compound improves water resistance and conductivity by crosslinking the polymer matrix. However, residual chloride ions can act as dopants, requiring precise control of additive concentration to balance conductivity enhancement with film stability. Optimization involves in situ polymerization at controlled humidity and thermal annealing .

Advanced: How does steric hindrance in this compound affect its reactivity in nucleophilic substitution reactions?

The geminal dimethyl group creates significant steric hindrance, slowing nucleophilic substitution at the chloromethyl site. Kinetic studies comparing this compound with less hindered analogs (e.g., tetrahydrofuran derivatives) show lower reaction rates in SN2 mechanisms. This necessitates the use of polar aprotic solvents (e.g., DMF) and elevated temperatures to overcome activation barriers .

Advanced: What strategies are employed to mitigate hydrolysis of this compound during storage?

Hydrolysis of the chloromethyl group to hydroxymethyl derivatives is minimized by storing the compound under inert atmospheres (argon/nitrogen) at low temperatures (<4°C). Stabilizers like molecular sieves (3Å) are added to adsorb moisture, as reported in protocols for lab-scale storage . Purity checks via GC or HPLC are recommended periodically to monitor degradation .

Table 1: Key Reactivity Parameters for this compound Derivatives

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation (NaH, DMF) | 40°C, 12 h | 98.5 | |

| Nitration (NO) | 0°C, 30 min, 2.46 eq. | 58 | |

| Copolymerization (BF·OEt) | 25°C, 24 h | ~80 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.